Potassium hexafluoroarsenate

Description

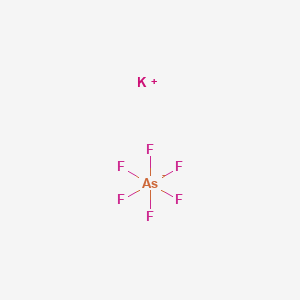

Structure

2D Structure

Properties

IUPAC Name |

potassium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.K/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITNVAZRXJOPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066150 | |

| Record name | Potassium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.0103 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17029-22-0 | |

| Record name | Potassium hexafluoroarsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaflurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenate(1-), hexafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXAFLUOROARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7TYZ7585F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for Potassium Hexafluoroarsenate

Direct Fluorination Routes to Potassium Hexafluoroarsenate (B1215188)

Direct fluorination methods involve the direct reaction of arsenic precursors with a fluorine source to form the hexafluoroarsenate anion in the presence of a potassium salt.

A primary and straightforward method for preparing potassium hexafluoroarsenate is through the direct combination of arsenic pentafluoride (AsF₅) and potassium fluoride (B91410) (KF). researchgate.net Arsenic pentafluoride is a powerful fluoride ion acceptor. scispace.com This reaction is a classic acid-base reaction in the context of Lewis theory, where the fluoride donor (KF) reacts with the fluoride acceptor (AsF₅).

The reaction can be represented by the following equation: AsF₅ + KF → KAsF₆ researchgate.net

Modern syntheses of hexafluoroarsenate salts frequently start with arsenic pentafluoride, which readily abstracts a fluoride ion from common donors. wikipedia.org The analogous reaction using lithium fluoride (LiF) to produce lithium hexafluoroarsenate (LiAsF₆) is also a well-established method. dtic.mil

Anhydrous hydrogen fluoride (HF) is a common solvent and reagent in the synthesis of complex fluorides. wikipedia.orgchem-soc.si this compound can be synthesized by reacting arsenic pentachloride (AsCl₅) and potassium chloride (KCl) in the presence of hydrofluoric acid. researchgate.net In this reaction, the chlorine atoms in the arsenic and potassium salts are substituted by fluorine from the HF, which also acts as the fluorinating agent to form the [AsF₆]⁻ anion.

Another route involves the reaction of arsenic pentafluoride with hydrofluoric acid in the presence of a potassium source, such as potassium perbromate (B1232271) (KBrO₄). researchgate.net The synthesis of hexafluoroarsenic acid (HAsF₆), a precursor to its salts, can also be achieved by reacting arsenic pentoxide (As₂O₅) with anhydrous hydrogen fluoride. chem-soc.si However, producing hexafluoroarsenates from pentavalent arsenic oxides and aqueous hydrogen fluoride can be complicated by the formation of the hydroxyfluoroarsenate ion ([AsF₅OH]⁻), which requires thermal dehydration or a significant excess of HF to be fully converted to [AsF₆]⁻. wikipedia.org

Indirect Synthetic Pathways for Hexafluoroarsenate Salts

Indirect methods involve the synthesis of an intermediate precursor which is then converted to the final this compound product.

A notable indirect pathway involves the formation and subsequent derivatization of potassium hydroxypentafluoroarsenate(V) (K[AsF₅OH]). This precursor is synthesized by the reaction of potassium dihydrogen arsenate (KH₂AsO₄) with a 48% aqueous solution of hydrofluoric acid. researchgate.net

The formation of the precursor is as follows: KH₂AsO₄ + 5HF → K[AsF₅OH] + 2H₂O

The resulting potassium hydroxypentafluoroarsenate(V) can then be converted to this compound by treatment with liquid anhydrous hydrogen fluoride (HF), which removes the hydroxyl group and completes the fluorination of the arsenic center. researchgate.net The use of anhydrous HF is crucial to drive the reaction to completion and avoid hydrolysis. wikipedia.org

As mentioned previously, the reaction between arsenic pentachloride and potassium chloride in anhydrous hydrofluoric acid is a viable method for producing KAsF₆. researchgate.net This can be classified as both a direct fluorination route (due to the use of HF) and an indirect route that utilizes halogen exchange from chloride precursors.

Reaction Summary Table

| Reactant 1 | Reactant 2 | Solvent/Additional Reagent | Product | Reference |

|---|---|---|---|---|

| Arsenic Pentafluoride (AsF₅) | Potassium Fluoride (KF) | None (Direct Combination) | This compound (KAsF₆) | researchgate.net |

| Arsenic Pentachloride (AsCl₅) | Potassium Chloride (KCl) | Hydrofluoric Acid (HF) | This compound (KAsF₆) | researchgate.net |

| Potassium Dihydrogen Arsenate (KH₂AsO₄) | Hydrofluoric Acid (aq. HF) | None | Potassium Hydroxypentafluoroarsenate(V) (K[AsF₅OH]) | researchgate.net |

| Potassium Hydroxypentafluoroarsenate(V) (K[AsF₅OH]) | Anhydrous Hydrofluoric Acid (aHF) | None | This compound (KAsF₆) | researchgate.net |

Advanced Approaches in Hexafluoroarsenate Synthesis

While traditional solution-based methods are common, research into advanced synthetic methodologies aims to improve purity, reaction conditions, and efficiency.

One such advanced approach is solid-state synthesis . This method, which involves the reaction of solid precursors at elevated temperatures, has been explored for the preparation of other complex fluorides to avoid defects like vacancies and hydroxyl impurities that can arise in solution-based syntheses. researchgate.net For instance, novel thermal solid-state methods have been patented for the synthesis of lithium hexafluoroarsenate, involving heating a mixture of a lithium salt, arsenous trioxide, and ammonium (B1175870) fluoride. researchgate.netgoogle.com A similar approach, heating a mixture of potassium salts and arsenic compounds under controlled conditions, could provide a solvent-free route to KAsF₆.

Another area of advanced synthesis is the use of milder reaction conditions. The use of anhydrous hydrogen fluoride as a solvent at room temperature represents a gentler alternative to high-temperature fluorination reactions. chem-soc.si This can lead to purer products by minimizing the formation of by-products and contamination from the reaction vessel. chem-soc.si

Mechanochemical methods , such as ball milling, are another frontier in solid-state synthesis. This technique uses mechanical energy to induce chemical reactions and has been used to prepare pnictogen-bonded cocrystals. researchgate.net The application of mechanochemistry could offer a rapid, solvent-free, and potentially room-temperature route to this compound.

Strategies for High Purity this compound Preparation

The preparation of high-purity this compound is crucial for its application in sensitive areas such as materials science and chemical research. nacchemical.com Several methods have been developed to yield KAsF₆ with minimal impurities.

One common strategy involves the direct reaction of arsenic pentafluoride (AsF₅) with potassium fluoride (KF). wikipedia.org This method is advantageous due to its direct combination of the constituent ions, which can lead to a clean product if high-purity starting materials are used. The reaction is typically performed in a suitable solvent or under conditions that facilitate the reaction and subsequent isolation of the product.

Another established method for preparing KAsF₆ involves the reaction of arsenic pentachloride (AsCl₅) and potassium chloride (KCl) in the presence of anhydrous hydrofluoric acid (HF). wikipedia.org The HF serves as both a solvent and a fluorinating agent, converting the chlorides to their corresponding fluorides and driving the formation of the stable hexafluoroarsenate anion. The reaction can be summarized as:

AsCl₅ + KCl + 6HF → KAsF₆ + 6HCl wikipedia.org

A different approach utilizes potassium dihydrogen arsenate (KH₂AsO₄) as the arsenic source. This compound reacts with anhydrous hydrofluoric acid to produce this compound. researchgate.net This method may also proceed through an intermediate, potassium hydroxypentafluoroarsenate(V) (K[AsF₅OH]), which is then fully fluorinated to KAsF₆ by excess HF. researchgate.net

For obtaining very high purity, techniques analogous to those used for other hexafluoroarsenate salts, such as lithium hexafluoroarsenate (LiAsF₆), can be considered. These methods often involve the neutralization of hexafluoroarsenic acid (HAsF₆) with a high-purity potassium source, followed by multiple recrystallization steps to remove any residual impurities. nasa.gov

The table below summarizes key synthetic strategies for preparing high-purity this compound.

Table 1: Synthetic Routes to High-Purity this compound

| Starting Material 1 | Starting Material 2 | Reagent/Solvent | Chemical Equation | Reference |

|---|---|---|---|---|

| Arsenic Pentafluoride (AsF₅) | Potassium Fluoride (KF) | Not specified | AsF₅ + KF → KAsF₆ | wikipedia.org |

| Arsenic Pentachloride (AsCl₅) | Potassium Chloride (KCl) | Hydrofluoric Acid (HF) | AsCl₅ + KCl + 6HF → KAsF₆ + 6HCl | wikipedia.org |

| Potassium Dihydrogen Arsenate (KH₂AsO₄) | - | Anhydrous Hydrofluoric Acid (HF) | KH₂AsO₄ + 6HF → KAsF₆ + 4H₂O | researchgate.net |

Comparative Analysis of Synthesis Efficiency and Selectivity

The efficiency and selectivity of the various synthetic methods for this compound are critical factors in their practical application. While detailed quantitative comparisons of yields and selectivities are not always available in the literature, a qualitative analysis can be made based on the nature of the reactions.

The direct reaction of AsF₅ with KF is conceptually the most straightforward and can be highly selective, as it involves the direct combination of the desired cation and anion. wikipedia.org The efficiency of this reaction is largely dependent on the reaction conditions and the purity of the reactants. The use of highly volatile and reactive AsF₅, however, presents handling challenges.

The method involving the fluorination of AsCl₅ and KCl with HF is also effective. wikipedia.org Its efficiency depends on the complete substitution of chloride ions by fluoride ions. The formation of volatile HCl gas helps to drive the reaction to completion. The selectivity is generally high, as the hexafluoroarsenate anion is a very stable species.

Production of Analogous Hexafluoroarsenate Species

The synthetic principles used to produce this compound are also applicable to the preparation of a range of other hexafluoroarsenate salts. These analogous compounds are of interest in various fields, including battery technology and as non-coordinating anions in inorganic and organometallic chemistry.

Lithium hexafluoroarsenate (LiAsF₆), for example, has been synthesized for use in high-energy secondary accumulators. researchgate.net Methods for its preparation include the reaction of AsF₅ with lithium fluoride (LiF) and the neutralization of hexafluoroarsenic acid with a lithium source like lithium hydroxide (B78521) (LiOH). researchgate.netnasa.gov A solid-state thermal method has also been developed, reacting a lithium salt with arsenous trioxide and then with ammonium fluoride. google.com

Sodium hexafluoroarsenate (NaAsF₆) can be prepared by reacting sodium arsenate with hydrofluoric acid or by metathesis reactions. It is used in the synthesis of other chemical compounds. uky.edu

Other alkali metal hexafluoroarsenates, such as those of cesium (CsAsF₆) and rubidium (RbAsF₆), have also been synthesized. researchgate.netamericanelements.com Cesium hexafluoroarsenate exhibits low solubility in water, which can be a useful property for separation and purification. researchgate.net

Beyond the alkali metals, hexafluoroarsenate salts of other metals like silver (AgAsF₆) are also known and used in chemical synthesis. americanelements.com Furthermore, coordination compounds containing the hexafluoroarsenate anion have been prepared with lanthanoid elements. researchgate.net

The table below provides a summary of some analogous hexafluoroarsenate species and their methods of preparation.

Table 2: Production of Analogous Hexafluoroarsenate Species

| Compound Name | Chemical Formula | Method of Preparation | Reference |

|---|---|---|---|

| Lithium Hexafluoroarsenate | LiAsF₆ | Neutralization of HAsF₆ with LiOH; Reaction of AsF₅ with LiF | researchgate.netnasa.gov |

| Sodium Hexafluoroarsenate | NaAsF₆ | Reaction of NaAsO₃ with HF; Metathesis | uky.edu |

| Cesium Hexafluoroarsenate | CsAsF₆ | Prepared from hexafluoroarsenic acid | researchgate.net |

| Ammonium Hexafluoroarsenate | NH₄AsF₆ | Prepared from hexafluoroarsenic acid | researchgate.net |

| Silver Hexafluoroarsenate | AgAsF₆ | Not specified | americanelements.com |

Iii. Structural Elucidation and Characterization of Potassium Hexafluoroarsenate

Crystallographic Investigations of Potassium Hexafluoroarsenate (B1215188) and Related Structures

Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic arrangement within a crystal. Studies on potassium hexafluoroarsenate have revealed a standard, non-modulated structure. researchgate.netiucr.org Early investigations established that KAsF6 crystallizes in the trigonal space group R3. iucr.org The structure consists of potassium cations (K+) and hexafluoroarsenate anions (AsF6-). The arsenic atom is located at the center of a nearly perfect octahedron formed by six fluorine atoms. researchgate.net

Subsequent refinements of the crystal structure have provided detailed atomic coordinates and bond parameters. These studies confirm the octahedral coordination of the arsenic atom and describe the arrangement of these ions within the crystal lattice. iucr.orgjournals.co.za The structure can be visualized as alternating layers of potassium ions and hexafluoroarsenate octahedra. iucr.org

Table 1: Crystallographic Data for this compound (KAsF6)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | researchgate.net |

| Space Group | R3 | iucr.orgjournals.co.za |

| a (Å) | 7.352 - 7.39 | researchgate.netiucr.org |

| c (Å) | 7.235 - 7.32 | researchgate.netiucr.org |

| Z (formula units/cell) | 3 | researchgate.netiucr.org |

This table is interactive. Users can sort and filter the data as needed.

While this compound itself possesses a standard crystal structure, some of its derivatives exhibit more complex, modulated structures. researchgate.netiucr.org A modulated structure is characterized by a periodic distortion or displacement of atoms from their average positions in a basic crystal lattice. numberanalytics.comnih.gov These modulations can be either commensurate, where the periodicity of the distortion is a rational multiple of the underlying lattice, or incommensurate, where it is not. researchgate.netiucr.org

For instance, studies on hydroxylated derivatives of KAsF6, such as potassium hydroxopentafluoroarsenate (KAsF5(OH)) and potassium dihydroxotetrafluoroarsenate (KAsF4(OH)2), have shown that they form superstructures and incommensurately modulated structures, respectively. researchgate.netiucr.orgiucr.org The introduction of hydroxyl groups and the resulting hydrogen bonding are believed to cause these structural modulations. iucr.orgiucr.org The different orientations of the AsF5O octahedra in KAsF5(OH) are responsible for its superstructure features. iucr.org

The refinement of modulated structures, particularly those that are strongly modulated, can be challenging. The heavy-atom method has been successfully applied to solve and refine such complex structures. researchgate.netiucr.orgiucr.org This method is particularly useful in identifying a good starting point for the refinement of the modulation. iucr.org

In the case of KAsF4(OH)2, which has an incommensurately modulated structure, the heavy-atom method was crucial for its structural determination. researchgate.netiucr.org This approach utilizes the scattering dominance of the heavy atom (in this case, arsenic) to determine the phases of the diffraction pattern, which then allows for the mapping of the lighter atoms' positions and their modulations. iucr.org

Solid-State Phase Transitions in this compound

This compound undergoes structural changes in the solid state, particularly as a function of temperature. These phase transitions involve a change in the crystal structure and symmetry.

It has been observed that KAsF6 undergoes a solid-solid phase transition at approximately 375 K. researchgate.net This transition is reversible and involves a change from a lower-temperature phase to a higher-temperature phase with different crystallographic parameters. researchgate.net Similar temperature-dependent phase transitions are observed in related compounds like sodium hexafluoroarsenate (NaAsF6). researchgate.net

At lower temperatures, this compound exists in a rhombohedral phase with the space group R3. iucr.orgjournals.co.zaresearchgate.net As the temperature is increased, it transitions to a cubic phase with the space group Fm3m. researchgate.net This transition is accompanied by a change in the symmetry of the crystal. In the higher-temperature cubic phase, the arsenic nucleus exhibits a symmetric environment, which is consistent with the crystal's symmetry. researchgate.net

Table 2: Temperature-Dependent Crystal Phases and Space Groups of KAsF6

| Temperature Range | Crystal Phase | Space Group | Reference |

|---|---|---|---|

| Low Temperature | Rhombohedral | R3 | iucr.orgjournals.co.zaresearchgate.net |

This table is interactive. Users can sort and filter the data as needed.

Geometrical and Coordination Analysis of the Hexafluoroarsenate Anion

The hexafluoroarsenate anion consistently exhibits a near-perfect octahedral geometry, with the arsenic atom at the center and six fluorine atoms at the vertices. researchgate.netvulcanchem.com This arrangement is a common feature for hexafluorometallate anions. kyoto-u.ac.jp

Single-crystal X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the AsF₆⁻ octahedron. In one study, the As-F bond distances were determined to be approximately 1.72 Å, and the F-F distances averaged 2.43 Å. researchgate.net Another investigation reported As–F bond lengths in the range of 1.69–1.72 Å. These values are indicative of strong covalent bonds between the arsenic and fluorine atoms.

While often described as a regular octahedron, slight distortions can occur. One study noted that the attractive forces from the potassium cations can cause the fluorine atoms to shift, leading to a reduction in the F-As-F bond angle to 88° from the ideal 90° of a perfect octahedron. iucr.org This indicates a minor deviation from perfect octahedral symmetry, influenced by the surrounding crystal environment. The libration, or rigid-body motion, of the AsF₆⁻ anions in the crystal lattice can sometimes lead to an apparent shortening of the As-F bond lengths in diffraction experiments. acs.org

| Parameter | Value | Source |

|---|---|---|

| As-F Bond Length | ~1.72 Å | researchgate.net |

| As-F Bond Length | 1.69–1.72 Å | |

| F-F Distance | ~2.43 Å | researchgate.net |

| F-As-F Angle (distorted) | 88° | iucr.org |

This compound crystallizes in a trigonal system, with the space group R3. researchgate.netiucr.org This structure is sometimes referred to as the KOsF₆ structure type and is common for many alkali metal hexafluorometallates where the cation has a sufficiently large ionic radius. acs.org The structure can be conceptualized as a distorted version of the simple cubic CsCl structure, where the AsF₆⁻ groups are at the corners of a cube and the potassium ion is at the center. iucr.org The attractive forces exerted by the potassium cation are thought to cause a reduction in the c/a ratio of the idealized cubic cell. iucr.org

In this arrangement, the potassium cation is coordinated by twelve fluorine atoms from the surrounding hexafluoroarsenate anions. acs.org The shortest distance reported between a potassium ion and a fluorine atom is 2.89 Å. researchgate.net The interactions are primarily ionic in nature, with no significant covalent bonding between the cation and the anion. cdnsciencepub.com The crystal packing consists of layers of potassium cations and hexafluoroarsenate anions. iucr.org These layers are arranged in a way that maximizes the electrostatic attraction between the oppositely charged ions.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Trigonal | researchgate.netiucr.org |

| Space Group | R3 | researchgate.netiucr.org |

| Hexagonal Unit Cell Parameter (a) | 7.39(1) Å | researchgate.net |

| Hexagonal Unit Cell Parameter (c) | 7.32(1) Å | researchgate.net |

| Hexagonal Unit Cell Parameter (a) | 7.352 Å | iucr.org |

| Hexagonal Unit Cell Parameter (c) | 7.235 Å | iucr.org |

| Formula Units per Cell (Z) | 3 | researchgate.netiucr.org |

| Shortest K-F Distance | 2.89 Å | researchgate.net |

Iv. Spectroscopic Investigations of Potassium Hexafluoroarsenate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Hexafluoroarsenate (B1215188) Systems

NMR spectroscopy, a technique that exploits the magnetic properties of atomic nuclei, has provided detailed insights into the structure, symmetry, and dynamics of the hexafluoroarsenate ion. encyclopedia.pubrsc.org Both ⁷⁵As and ¹⁹F nuclei are NMR-active and have been utilized in these investigations.

Arsenic-75 (⁷⁵As) is a quadrupolar nucleus (I = 3/2), which means its interaction with electric field gradients can significantly influence its NMR spectrum. libretexts.orgnmrwiki.org Solid-state ⁷⁵As NMR studies of polycrystalline KAsF₆ have been conducted at high magnetic fields (21.14 T) and across various temperatures. researchgate.net These studies reveal changes in the NMR parameters that correspond to solid-solid phase transitions. researchgate.netresearchgate.net

At lower temperatures, KAsF₆ exists in a rhombohedral phase (space group R3), transitioning to a cubic phase (space group Fm3m) at higher temperatures, around 375 K. researchgate.net This phase transition is reflected in the ⁷⁵As NMR spectra. In the lower temperature rhombohedral phase, a non-zero nuclear quadrupole coupling constant (CQ) is observed, indicating a deviation from perfect octahedral symmetry at the arsenic nucleus. researchgate.netresearchgate.net As the temperature increases, the magnitude of the CQ(⁷⁵As) decreases, eventually becoming zero in the high-temperature cubic phase, which is consistent with the higher crystal symmetry. researchgate.netresearchgate.net

Table 1: Temperature Dependence of ⁷⁵As Nuclear Quadrupole Coupling Constant (CQ) for KAsF₆ researchgate.netresearchgate.net

| Temperature (K) | CQ(⁷⁵As) (MHz) |

|---|---|

| 293 | -2.87 ± 0.05 |

| 323 | -2.58 ± 0.05 |

| 348 | -2.30 ± 0.05 |

| >375 (Cubic Phase) | 0 |

The chemical shift of ⁷⁵As shows little variation across the studied temperature ranges. researchgate.net The ability to obtain high-resolution ⁷⁵As NMR spectra in solids has been a significant advancement, enabling detailed characterization of arsenic-containing compounds. researchgate.net

Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it an excellent probe for NMR spectroscopy. nih.gov ¹⁹F NMR studies of hexafluoroarsenate systems provide complementary information to ⁷⁵As NMR. In solid KAsF₆, high-resolution variable temperature ¹⁹F MAS NMR spectra have been recorded. researchgate.net The spectra are influenced by the coupling between ¹⁹F and ⁷⁵As nuclei. researchgate.net

In solution, the ¹⁹F NMR spectrum of the AsF₆⁻ anion typically shows a 1:1:1:1 quartet, resulting from the coupling of the six equivalent fluorine nuclei to the ⁷⁵As nucleus (I=3/2). This pattern is a classic example of scalar coupling in NMR.

The interaction of the ⁷⁵As nuclear quadrupole moment with the local electric field gradient (EFG) provides sensitive information about the electronic environment and symmetry of the arsenic atom. nmrwiki.orgsun.ac.za In a perfectly octahedral environment, the EFG at the arsenic nucleus should be zero, resulting in no quadrupolar splitting. libretexts.org

However, in the solid state, especially in the lower symmetry rhombohedral phase of KAsF₆, distortions from perfect octahedral geometry lead to a non-zero EFG and a measurable quadrupolar coupling constant. researchgate.netresearchgate.net The temperature dependence of the CQ(⁷⁵As) in KAsF₆ demonstrates how subtle changes in the crystal structure affect the electronic environment of the arsenic nucleus. researchgate.netresearchgate.net The magnitude of the quadrupolar coupling is a direct measure of the deviation from cubic symmetry at the arsenic site. libretexts.orgstackexchange.com

Spin-lattice relaxation (T₁) is the process by which the nuclear spin system returns to thermal equilibrium with its surroundings (the "lattice"). ucl.ac.ukwikipedia.org T₁ measurements can provide insights into molecular motion and interactions in solution. While specific T₁ data for KAsF₆ in various solvents is not extensively detailed in the provided search results, the principles of spin-lattice relaxation are well-established. ucl.ac.ukwikipedia.orgnih.gov

For the AsF₆⁻ ion in solution, the relaxation of both ⁷⁵As and ¹⁹F nuclei would be influenced by factors such as the viscosity of the solvent, temperature, and the presence of paramagnetic impurities. ucl.ac.uknih.gov The quadrupolar nature of the ⁷⁵As nucleus provides an efficient relaxation mechanism, which can lead to broader lines in the NMR spectrum. nmrwiki.orgstackexchange.com

Scalar coupling, or J-coupling, is an indirect interaction between nuclear spins mediated by the bonding electrons. numberanalytics.comlibretexts.org The one-bond coupling constant, ¹J(⁷⁵As,¹⁹F), is a key parameter that reflects the strength of the As-F bond. In solid KAsF₆, the isotropic indirect spin-spin coupling constant ¹J(⁷⁵As,¹⁹F) has been determined to be approximately -926 Hz at both 293 K and 348 K. researchgate.netresearchgate.net The negative sign indicates the relative orientation of the nuclear and electron spins. This value remains relatively constant with temperature, suggesting that the As-F bond strength is not significantly altered by the phase transition. researchgate.net

Table 2: Isotropic Indirect Spin-Spin Coupling Constants for KAsF₆ researchgate.net

| Temperature (K) | ¹J(⁷⁵As,¹⁹F) (Hz) |

|---|---|

| 293 | -926 ± 10 |

| 348 | -926 ± 3 |

Vibrational Spectroscopy of Potassium Hexafluoroarsenate

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. spectroscopyonline.combruker.com For the octahedral AsF₆⁻ ion, group theory predicts specific vibrational modes that are either Raman or IR active, or silent in both. These spectra serve as a "fingerprint" for the hexafluoroarsenate anion. cdnsciencepub.comdtic.mil

A satisfactory Raman spectrum of KAsF₆ has been obtained from a solution in acetonitrile (B52724). rsc.org The infrared spectrum has also been recorded from a Nujol mull. rsc.org The observed vibrational frequencies are assigned to the fundamental modes of the octahedral AsF₆⁻ ion.

The principal vibrational modes for an octahedral XY₆ molecule are:

ν₁ (A₁g): Symmetric stretch (Raman active, polarized)

ν₂ (Eg): Asymmetric stretch (Raman active, depolarized)

ν₃ (F₁u): Asymmetric stretch (IR active)

ν₄ (F₁u): Bending mode (IR active)

ν₅ (F₂g): Bending mode (Raman active, depolarized)

ν₆ (F₂u): Bending mode (inactive)

Table 3: Vibrational Frequencies of the Hexafluoroarsenate Ion (AsF₆⁻) in KAsF₆ cdnsciencepub.comrsc.org

| Vibrational Mode | Symmetry | Technique | Frequency (cm⁻¹) |

|---|---|---|---|

| ν₁ | A₁g | Raman | 692 |

| ν₂ | Eg | Raman | 580 |

| ν₃ | F₁u | Infrared | 698 |

| ν₄ | F₁u | Infrared | 382 |

| ν₅ | F₂g | Raman | Not explicitly reported in the provided text |

The appearance of certain forbidden bands in the vibrational spectra can indicate a lowering of symmetry of the AsF₆⁻ ion, for instance, due to strong cation-anion interactions in the solid state. cdnsciencepub.com

Raman Spectroscopic Characterization of the Hexafluoroarsenate Anion

Raman spectroscopy is instrumental in characterizing the vibrational modes of the hexafluoroarsenate (AsF₆⁻) anion. For a regular octahedral (Oₕ) geometry, group theory predicts three Raman-active vibrational modes: the symmetric stretching mode (ν₁, A₁₉), the doubly degenerate stretching mode (ν₂, E₉), and the triply degenerate bending mode (ν₅, F₂₉). rsc.org

Early studies reported the Raman spectrum of this compound dissolved in acetonitrile. rsc.orgrsc.org A satisfactory spectrum was obtained, allowing for the assignment of the anion's fundamental frequencies. rsc.org More detailed investigations have been performed on single crystals of KAsF₆, which has a rhombohedral crystal structure. journals.co.za These studies compare experimental results from polarized Raman spectra with calculations based on transferring Raman tensors from the ideal Oₕ point group to the actual rhombohedral crystal structure. journals.co.za

In an ideal octahedral symmetry, the ν₁ (A₁₉) mode, corresponding to the symmetric stretching of the As-F bonds, typically produces the strongest and most polarized band in the Raman spectrum. rsc.org The ν₂ (E₉) mode is a stretching vibration, and the ν₅ (F₂₉) is a bending vibration. iucr.org

Recent studies on compounds containing the hexafluoroarsenate anion have provided precise measurements. For instance, the Raman spectrum of a single crystal of ammonium (B1175870) hexafluoroarsenate (NH₄AsF₆) shows bands for the AsF₆⁻ anion at 687 cm⁻¹ (ν₁), 572 cm⁻¹ (ν₂), and 372 cm⁻¹ (ν₅). researchgate.net Another recent analysis of a compound containing the AsF₆⁻ anion assigned the experimental Raman active modes as follows: ν₁ at 689 cm⁻¹, ν₂ at 578 cm⁻¹, and ν₅ at 373 cm⁻¹. iucr.org These values are consistent with those observed for KAsF₆ and other hexafluoroarsenate salts. rsc.orgcdnsciencepub.com

The observed Raman frequencies for the hexafluoroarsenate anion in various studies are summarized below.

| Vibrational Mode | Symmetry | Description | Observed Frequency (cm⁻¹) | Source |

| ν₁ | A₁₉ | Symmetric Stretch | 689 | iucr.org |

| ν₂ | E₉ | Asymmetric Stretch | 578 | iucr.org |

| ν₅ | F₂₉ | Bending | 373 | iucr.org |

Note: The frequencies are representative values from recent literature for the AsF₆⁻ anion. Slight variations may occur depending on the cation and the physical state of the sample.

Infrared Spectroscopic Analysis and Vibrational Modes

Infrared (IR) spectroscopy provides complementary data to Raman spectroscopy for understanding the vibrational characteristics of the hexafluoroarsenate anion. For an ideal octahedral (Oₕ) AsF₆⁻ anion, two fundamental vibrational modes are expected to be infrared-active: the triply degenerate antisymmetric stretching mode (ν₃, F₁ᵤ) and the triply degenerate antisymmetric bending mode (ν₄, F₁ᵤ). rsc.org

Experimental IR spectra of solid this compound, typically recorded using Nujol mulls or potassium chloride pellets, show strong absorption bands corresponding to these modes. rsc.orgrsc.orgelectronicsandbooks.com The most intense absorption is typically the ν₃ mode, which appears as a strong, broad band in the spectrum. electronicsandbooks.com For KAsF₆, this band is centered around 700 cm⁻¹. cdnsciencepub.comelectronicsandbooks.com

In some cases, the symmetry of the AsF₆⁻ ion in the crystal lattice can be lower than ideal Oₕ symmetry due to strong interactions between the cation and anion. cdnsciencepub.comubc.ca This reduction in symmetry can cause vibrational modes that are normally IR-inactive (like the Raman-active ν₁ and ν₂ modes) to appear weakly in the IR spectrum. It can also lead to the splitting of the degenerate F₁ᵤ modes. cdnsciencepub.com For example, a study of chloryl hexafluoroarsenate (ClO₂AsF₆) noted that strong cation-anion interaction resulted in a lowering of symmetry for the AsF₆⁻ ion, which explained the observed complexity in the vibrational spectrum. cdnsciencepub.com

A comprehensive 2024 study on a compound containing the AsF₆⁻ anion provided the following assignments for the IR-active modes, which are in close agreement with data for KAsF₆:

| Vibrational Mode | Symmetry | Description | Observed Frequency (cm⁻¹) | Source |

| ν₃ | F₁ᵤ | Antisymmetric Stretch | 696 | iucr.org |

| ν₄ | F₁ᵤ | Antisymmetric Bending | 392 | iucr.org |

Note: The frequencies are representative values from recent literature for the AsF₆⁻ anion. The exact positions can vary based on the specific compound and measurement conditions.

The ν₃ band for KAsF₆ has been reported at 698 cm⁻¹, while the ν₄ band appears around 382-392 cm⁻¹. iucr.orgcdnsciencepub.com The consistency of these findings across different hexafluoroarsenate compounds confirms the characteristic vibrational frequencies of the AsF₆⁻ anion.

V. Reactivity and Mechanistic Studies of Hexafluoroarsenate

Hydrolytic Stability of the Hexafluoroarsenate (B1215188) Anion

The hexafluoroarsenate anion (AsF₆⁻) is recognized for its notable stability in aqueous solutions, particularly when compared to other hexafluoropnictate ions. researchgate.net Its resistance to hydrolysis is a key characteristic, making it a suitable counterion in various chemical applications.

Kinetic studies have demonstrated that the rate of hydrolysis for the hexafluoroarsenate anion is exceptionally slow under many conditions. researchgate.netresearchgate.net In fact, for both hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroarsenate (AsF₆⁻), the rate of aqueous hydrolysis is considered negligible, especially in contrast to the more rapid hydrolysis observed for hexafluoroantimonate (SbF₆⁻). researchgate.net

While the hydrolysis is slow, it is understood to follow first-order kinetics. The process can be initiated by the following reaction:

AsF₆⁻(aq) + H₂O(l) ⇌ [AsF₅(OH)]⁻(aq) + HF(aq)

One study developed a method to remove hexafluoroarsenate from water using strong basic anion exchangers, noting that the sorption process follows first-order kinetics with a half-life of approximately 10 minutes. researchgate.net This indicates that while stable, the anion can be effectively removed from aqueous environments under specific conditions.

The mechanism of hydrolysis for hexafluoropnictate ions, including AsF₆⁻, has been a subject of scientific discussion, with both SN1 (dissociative) and SN2 (associative) pathways being considered. researchgate.netresearchgate.net

An SN1 (Substitution Nucleophilic Unimolecular) mechanism would involve a slow, rate-determining dissociation of the AsF₆⁻ anion into an arsenic pentafluoride (AsF₅) intermediate and a fluoride (B91410) ion (F⁻), followed by a rapid reaction of the intermediate with water. masterorganicchemistry.comyoutube.com

Step 1 (slow): AsF₆⁻ → AsF₅ + F⁻

Step 2 (fast): AsF₅ + H₂O → [AsF₅(OH)]⁻ + H⁺

An SN2 (Substitution Nucleophilic Bimolecular) mechanism entails a concerted process where a water molecule directly attacks the central arsenic atom, forming a transient seven-coordinate intermediate, which then releases a hydrogen fluoride (HF) molecule. masterorganicchemistry.comyoutube.com

Single Step: H₂O + AsF₆⁻ → [H₂O···AsF₆]⁻ (transition state) → [AsF₅(OH)]⁻ + HF

The rate of an SN2 reaction is dependent on the concentration of both the substrate (AsF₆⁻) and the nucleophile (H₂O), whereas the rate of an SN1 reaction depends solely on the concentration of the substrate. youtube.comsavemyexams.com Given the very low reactivity of AsF₆⁻ with water, the distinction and detailed study of its hydrolysis mechanism are challenging. However, for related hexafluorometallate ions, the influence of the cation on the hydrolysis rate has been observed, which would suggest an associative (SN2) pathway. researchgate.net

The stability of the hexafluoroarsenate anion is significantly affected by the surrounding solution's properties, most notably pH and temperature.

Influence of pH: The rate of hydrolysis of anions like AsF₆⁻ is often pH-dependent. nih.govrsc.orgresearchgate.net While AsF₆⁻ is remarkably stable, it has been noted that no hydrolysis was observed even under very strong acidic (pH < 1) or alkaline (pH > 12) conditions in some studies. researchgate.net This suggests a very high degree of stability across a wide pH range. For comparison, the hydrolysis of other compounds, such as esters, shows a clear dependence on pH, with reaction rates increasing with changes in hydroxide (B78521) ion concentration. nih.gov

Interactive Data Table: Phase Transition Temperatures of Hexafluoroarsenate Salts

| Compound | Transition Temperature (K) |

| Sodium Hexafluoroarsenate (NaAsF₆) | ~310 |

| Potassium Hexafluoroarsenate (KAsF₆) | ~375 |

Note: The actual transition temperature can be influenced by whether the sample is being heated or cooled. researchgate.net

Redox Chemistry of Hexafluoroarsenate

The hexafluoroarsenate anion is generally characterized by its low reactivity in redox reactions, acting primarily as a stable, non-participating counterion.

The arsenic atom in the hexafluoroarsenate anion is in its highest possible oxidation state (+5). This inherent electronic configuration makes the AsF₆⁻ anion highly resistant to oxidation. Consequently, it is an excellent choice as a counterion for studying highly reactive and oxidizing cationic species, as it is unlikely to interfere with the redox chemistry of the cation.

While direct oxidation of the AsF₆⁻ anion is not readily observed, its salts can be involved in electrochemical systems. For example, lithium hexafluoroarsenate (LiAsF₆) has been considered for use in high-energy density batteries due to its good ionic conductivity and superior cycling performance. scite.ai Its electrochemical stability towards oxidation is noted to be high, up to potentials of about 4.7 V. scite.ai This stability is a testament to its resistance to oxidation. In some contexts, the term "strongest oxidizing agent" refers to the species with the highest reduction potential in a series of half-reactions. youtube.com Given its stability, the reduction potential for the oxidation of AsF₆⁻ would be very high, making it a very weak reducing agent and thus resistant to oxidizing agents.

Vi. Electrochemical Science and Applications of Potassium Hexafluoroarsenate

Electrochemical Performance of Hexafluoroarsenate-Based Electrolytes

The performance of an electrolyte is fundamentally determined by its electrochemical stability, conductivity, and interactions with the electrode materials. Hexafluoroarsenate-based electrolytes have been investigated to understand these key performance indicators.

The stability of an electrolyte in a non-aqueous system is crucial for the longevity and safety of electrochemical devices. The electrochemical stability window is a key parameter, defined by the potential limits at which the electrolyte remains inert without undergoing oxidation or reduction. For hexafluoroarsenate (B1215188) salts, this window is influenced by the solvent, the salt concentration, and the presence of any impurities, particularly water.

Studies on analogous hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroarsenate (AsF₆⁻) salts have shown that they can be susceptible to hydrolysis in the presence of trace amounts of water, leading to the formation of hydrofluoric acid (HF). chemrxiv.orgboisestate.edu This degradation is autocatalytic and can negatively impact the performance and lifespan of a battery by corroding electrode materials and other components. chemrxiv.orgboisestate.edu

For instance, research on lithium hexafluoroarsenate (LiAsF₆) in tetrahydrofuran (B95107) (THF) has indicated that while purification procedures can initially enhance stability, the electrolyte remains reactive towards lithium metal over time. sci-hub.red The stability of these electrolytes is a complex interplay between the salt, the solvent, and the electrode surfaces, with the formation of protective films or solid electrolyte interphases (SEI) playing a critical role. sci-hub.redresearchgate.net The anodic stability is often limited by the oxidation of the solvent, while the cathodic limit is typically determined by the reduction of the cation or the solvent. researchgate.net

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the stability window of an electrolyte and to study the redox processes occurring at the electrode-electrolyte interface. nih.gov A typical CV experiment involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current. nih.gov

For a hexafluoroarsenate-based electrolyte, a CV measurement would reveal the potentials at which the AsF₆⁻ anion is oxidized and the K⁺ cation (or the solvent) is reduced. researchgate.net The region between these two potentials, where minimal current flows, represents the electrochemical stability window of the electrolyte. nih.govrsc.org

Research on similar non-aqueous electrolytes provides insight into what can be expected. For example, voltammetric studies of LiAsF₆ in a mixture of propylene (B89431) carbonate and acetonitrile (B52724) have been used to determine the decomposition potentials. researchgate.net The cathodic decomposition is associated with lithium deposition, while the anodic decomposition is linked to solvent oxidation. researchgate.net The shape and peak potentials in a CV can also provide information about the reversibility of redox reactions and the formation of passivation layers on the electrode surface. researchgate.net

Ion-Solvent Interactions in Hexafluoroarsenate Electrolyte Solutions

The solvation of potassium hexafluoroarsenate involves the interaction of K⁺ and AsF₆⁻ ions with the polar molecules of an organic solvent. The strength of this interaction depends on the properties of both the ions (size, charge density) and the solvent (dielectric constant, donor number). nih.gov

The K⁺ cation, being a hard Lewis acid, is solvated by the donor electrons of the solvent molecules. In contrast, the AsF₆⁻ anion is large with a diffuse negative charge, leading to generally weak interactions with most aprotic organic solvents. scispace.comresearchgate.net This behavior is similar to the well-studied PF₆⁻ anion. scispace.comresearchgate.net The solvation of anions in carbonate-based electrolytes is often weak, which can influence the stability of the electrolyte at the cathode surface. scispace.com

Studies on LiAsF₆ in propylene carbonate (PC) have shown that the donor-acceptor interaction between the cation (Li⁺) and the carbonyl oxygen of the PC molecule is the main contributor to the solvation enthalpy. researchgate.net Similar principles apply to KAsF₆, although the larger size and lower charge density of K⁺ compared to Li⁺ result in weaker Lewis acidity and consequently different solvation energies and structures. researchgate.net The specific arrangement of solvent molecules around the ions, known as the solvation shell, is critical for ion transport and interfacial reactions. nih.gov

Viscosity and ionic conductivity are critical transport properties for an electrolyte. Low viscosity and high conductivity are desirable to ensure rapid ion transport and high power performance in energy storage devices. rheosense.com These properties are intrinsically linked to ion-solvent and ion-ion interactions. nist.gov

The conductivity of an electrolyte solution depends on the number of charge carriers, their charge, and their mobility. The mobility, in turn, is inversely related to the viscosity of the medium and the size of the solvated ions. rheosense.com For potassium-based electrolytes, the weaker Lewis acidity of K⁺ can lead to lower desolvation energy and potentially higher ionic conductivity compared to their lithium counterparts in certain solvents. researchgate.net

Data for electrolytes containing the analogous KPF₆ salt show how conductivity and viscosity vary with concentration and solvent type. For instance, KPF₆ in propylene carbonate (PC) exhibits higher ionic conductivity than LiPF₆ in the same solvent. researchgate.net The viscosity of the electrolyte generally increases with salt concentration, while conductivity often shows a maximum at a certain concentration before decreasing due to increased ion pairing and viscosity. rheosense.comrsc.org Temperature also plays a significant role; increasing temperature typically decreases viscosity and increases conductivity. researchgate.netrheosense.com

Table 1: Comparison of Ionic Conductivity for Hexafluorophosphate Salts in Propylene Carbonate (PC) at 0.8 M Concentration

| Salt | Ionic Conductivity (mS cm⁻¹) |

|---|---|

| KPF₆ | 6.55 |

| NaPF₆ | 6.38 |

| LiPF₆ | 4.38 |

Data sourced from research on non-aqueous electrolytes for electrical double-layer capacitors. researchgate.net

Table 2: Viscosity of a Lithium Hexafluorophosphate Electrolyte at Various Temperatures

| Temperature (°C) | Viscosity (mPa·s) of 1:1 EC:DMC Solvent | Viscosity (mPa·s) of Solvent + LiPF₆ |

|---|---|---|

| 4 | 2.0 | 3.1 |

| 15 | 1.5 | 2.3 |

| 26 | 1.2 | 1.8 |

| 37 | 0.9 | 1.4 |

| 48 | 0.8 | 1.1 |

| 59 | 0.6 | 0.9 |

| 70 | 0.5 | 0.8 |

This table illustrates the typical temperature dependence of viscosity for a common non-aqueous electrolyte system, analogous to what would be expected for a KAsF₆ electrolyte. rheosense.com

Applications in Advanced Energy Storage Systems

This compound, and more broadly, potassium salts, are being explored for next-generation energy storage systems, particularly potassium-ion batteries (PIBs). nih.gov PIBs are considered a promising alternative to lithium-ion batteries (LIBs) due to the greater natural abundance and lower cost of potassium. iphy.ac.cn

The role of KAsF₆ would be as the electrolyte salt, providing the K⁺ ions that shuttle between the cathode and anode during charging and discharging. The choice of electrolyte is critical for the performance of PIBs. rsc.org While much of the current research focuses on KPF₆, the principles and challenges are applicable to KAsF₆. researchgate.netacs.org For instance, KPF₆ has been successfully used as an electrolyte additive in lithium-sulfur batteries to stabilize the lithium metal anode by promoting the formation of a stable SEI through the synergistic effect of K⁺ and PF₆⁻. researchgate.netacs.org A similar function could be envisioned for KAsF₆ in potassium-based systems.

Furthermore, KAsF₆ could be a component in solid-state potassium batteries, which utilize solid polymer electrolytes to enhance safety and stability. acs.org Research in this area aims to overcome the safety issues associated with flammable liquid electrolytes and the reactive nature of potassium metal. acs.org The development of stable, highly conductive electrolytes, whether liquid or solid, is a key enabler for the practical realization of high-performance potassium-based energy storage technologies. rsc.org

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | KAsF₆ |

| Potassium Hexafluorophosphate | KPF₆ |

| Lithium Hexafluoroarsenate | LiAsF₆ |

| Lithium Hexafluorophosphate | LiPF₆ |

| Sodium Hexafluorophosphate | NaPF₆ |

| Hydrofluoric Acid | HF |

| Tetrahydrofuran | C₄H₈O |

| Propylene Carbonate | C₄H₆O₃ |

| Acetonitrile | CH₃CN |

| Ethylene Carbonate | C₃H₄O₃ |

Evaluation as Electrolyte Components in Secondary Lithium-Ion Batteries

The direct application of this compound as a primary electrolyte salt in secondary lithium-ion batteries (LIBs) is not established in scientific literature. The fundamental operational principle of a LIB relies on the shuttling of lithium ions (Li⁺) between the anode and cathode. The introduction of a potassium salt like KAsF₆ would introduce competing potassium ions (K⁺) into the electrolyte, which are incompatible with the host structures of typical LIB electrodes designed for Li⁺ intercalation.

However, KAsF₆ has been noted for its role as a precursor in the synthesis of lithium-based electrolyte salts. Specifically, high-purity lithium hexafluoroarsenate (LiAsF₆), a salt known for its high ionic conductivity and good thermal and electrochemical stability in LIBs, can be prepared from KAsF₆ through a batch cation-exchange technique. This process involves replacing the potassium cation with a lithium cation, highlighting the use of KAsF₆ as a starting material for producing electrolytes suitable for lithium-ion systems rather than as an active component within them.

Potential in Ambient Temperature Rechargeable Batteries

The investigation of this compound in the broad category of ambient temperature rechargeable batteries is largely confined to its potential role in potassium-based battery systems. For non-potassium systems, such as lithium-ion, sodium-ion, or zinc-ion batteries, the introduction of KAsF₆ would present issues of ionic incompatibility, similar to those described for LIBs. The presence of K⁺ ions would interfere with the primary charge carrier's mechanism and is therefore not a viable strategy for these technologies. Consequently, the relevant research and development concerning KAsF₆ as an electrolyte for ambient temperature operation are focused on potassium-ion batteries.

Considerations for Potassium-Ion Battery Electrolyte Development

The development of practical potassium-ion batteries (KIBs) is heavily dependent on the formulation of stable and efficient electrolytes. While salts like potassium hexafluorophosphate (KPF₆) and potassium bis(fluorosulfonyl)imide (KFSI) have been more widely studied, this compound has been identified as a potential candidate for KIB electrolytes. google.com The considerations for its development involve analyzing its potential benefits against its significant drawbacks, often by comparing the properties of the hexafluoroarsenate (AsF₆⁻) anion to more common anions.

Key Considerations for KAsF₆ in KIB Electrolytes:

Electrochemical Stability Window: A suitable electrolyte must remain stable across the battery's operating voltage range. The AsF₆⁻ anion is known for its high oxidative stability, a trait that could theoretically enable the use of high-voltage cathode materials in KIBs. Research on analogous salts like KPF₆ has shown that carbonate-based electrolytes can be stable up to high voltages, which is a promising indicator for KAsF₆. nih.gov

Solid-Electrolyte Interphase (SEI) Formation: The composition and stability of the SEI layer, formed on the anode during the initial cycles, are crucial for the long-term performance and safety of KIBs. The decomposition products of the electrolyte's salt and solvent determine the quality of this layer. While the SEI formation in KPF₆ and KFSI-based electrolytes has been studied, the specific decomposition pathways of the AsF₆⁻ anion in a potassium-ion system are not well-documented. nsf.govucl.ac.uk The stability of the resulting SEI would be a critical factor in determining the cycling efficiency and lifespan of a KIB using a KAsF₆ electrolyte.

Toxicity and Safety: A significant barrier to the practical application of KAsF₆ is the high toxicity associated with arsenic compounds. The potential for the formation of toxic byproducts during electrolyte decomposition or in the event of cell failure presents major safety and environmental concerns. This is a primary reason why arsenic-based salts, despite potential performance benefits, are generally avoided in commercial battery development in favor of less toxic alternatives like phosphorus-based salts.

The table below compares the general properties of common potassium salts used in KIB electrolyte research, providing context for the potential characteristics of KAsF₆.

| Salt Name | Formula | Common Solvents | Key Characteristics |

| Potassium Hexafluorophosphate | KPF₆ | EC/PC, EC/DEC | Moderate ionic conductivity; forms a stable SEI; most common salt in KIB research. nih.gov |

| Potassium Bis(fluorosulfonyl)imide | KFSI | EC/DEC, Ethers | High ionic conductivity; forms a robust, inorganic-rich SEI; good thermal stability. nih.govucl.ac.uk |

| This compound | KAsF₆ | Carbonates (predicted) | Potentially high ionic conductivity and oxidative stability; significant toxicity concerns. google.com |

Vii. Environmental Fate and Remediation Research of Hexafluoroarsenate

Environmental Occurrence and Distribution of Hexafluoroarsenate (B1215188) Species

Unlike naturally occurring arsenic compounds such as arsenate and arsenite, hexafluoroarsenate is primarily introduced into the environment through industrial activities. researchgate.netresearchgate.netnih.gov Its detection in aquatic systems has prompted investigations into its sources and distribution.

Hexafluoroarsenate has been identified as a significant contaminant in waters affected by specific industrial effluents. researchgate.net Notably, wastewater from the crystal glass manufacturing industry has been found to contain this compound. researchgate.netresearchgate.netufz.de A newly developed speciation technique led to the identification of hexafluoroarsenate at a high concentration of approximately 0.8 mg/L (as As) in a lake contaminated by wastewater from a former crystal glass factory. researchgate.netresearchgate.netnih.gov This arsenic species constituted the vast majority (78–100%) of the total arsenic present in process water samples from a fluoride-rich industrial environment. researchgate.net The chemical properties of the hexafluoroarsenate ion (AsF₆⁻) differ significantly from the more commonly studied oxoanions, arsenite and arsenate, particularly in its sorption behavior and redox activity. researchgate.net

The primary anthropogenic source of hexafluoroarsenate contamination in the environment is the crystal glass industry. researchgate.net The contamination pathway involves the discharge of industrial wastewater containing the compound into nearby surface water bodies, such as lakes and rivers. researchgate.netresearchgate.net This direct discharge leads to the accumulation of hexafluoroarsenate in these aquatic environments. While arsenic can enter the environment through various natural and anthropogenic routes, including mining activities, pesticides, and wood preservatives, hexafluoroarsenate contamination is specifically linked to industrial processes where it is used. researchgate.netjpmph.org

Advanced Remediation Technologies for Hexafluoroarsenate Contamination

The distinct chemical nature of hexafluoroarsenate renders conventional arsenic treatment methods, like sorption to iron hydroxides, ineffective for its removal. researchgate.netnih.gov This has necessitated the development of specialized remediation technologies tailored to its properties.

Research has demonstrated that strong basic anion exchangers with quaternary ammonium (B1175870) groups are highly effective for removing hexafluoroarsenate from contaminated water. researchgate.netnih.gov The strong affinity of the hexafluoroarsenate anion for these exchangers facilitates its adsorption and removal. researchgate.net

The sorption process can be modeled by a Langmuir isotherm and follows first-order kinetics, with a relatively rapid half-life of about 10 minutes. researchgate.netnih.gov Despite the potential for interference from other anions like sulfate and fluoride (B91410), which are often present at much higher concentrations in polluted water, their impact on hexafluoroarsenate removal by this method has been shown to be of minor importance. researchgate.netnih.gov

Several commercial anion exchangers have proven efficient in adsorbing hexafluoroarsenate:

LEWATIT® 600 WS

AMBERLITE® IRA 402 Cl

AMBERJET® 4200

A case study demonstrated the practical application of this technology, where 1 kg of a strong basic anion exchange resin was used to treat 15 m³ of contaminated water on-site over 250 hours, successfully cleaning the water. researchgate.netufz.de

Table 1: Pilot Plant Remediation Case Study Data

| Parameter | Value |

|---|---|

| Volume of Water Treated | 15 m³ |

| Amount of Ion Exchange Resin Used | 1 kg |

| Treatment Duration | 250 hours |

| Contaminant | Hexafluoroarsenate |

| Removal Technology | Strong Basic Anion Exchanger |

A significant operational challenge in using anion exchange systems for water treatment is the potential for microbial activity, leading to the formation of biofilms on the exchanger material surface. researchgate.netufz.de Biofilms can clog the system, reduce its efficiency, and decrease the lifespan of the ion exchange resin.

To address this issue, certain technical measures have been developed based on laboratory and pilot plant tests. researchgate.netufz.de One approach considered was the impregnation of the ion exchange material with silver, a known antimicrobial agent. However, this method proved unsuitable as it led to a decrease in the resin's capacity due to surface covering. researchgate.netufz.de A more effective and inexpensive solution was found to be the use of pre-filters, which help to increase the operational lifespan of the main filters by capturing particulates and reducing microbial load before the water reaches the anion exchanger. researchgate.netufz.de

Optimized treatment procedures for hexafluoroarsenate-contaminated surface water have been established based on case studies. researchgate.netufz.de The core of the optimized process is the use of a strong basic anion exchanger in a pilot plant setup. researchgate.net The process has demonstrated its capability to effectively clean waters contaminated with this specific arsenic compound. researchgate.netufz.de The key to optimization involves managing factors that affect the efficiency and longevity of the ion exchange resin, such as mitigating biofilm formation and accounting for the presence of competing anions. researchgate.netnih.govufz.de The successful pilot-scale application confirms that the ion exchange process is a viable and efficient method for the remediation of waters polluted with hexafluoroarsenate. researchgate.net

Ecological Impact and Environmental Safety Assessments

The ecological impact and environmental safety of potassium hexafluoroarsenate are primarily dictated by the behavior of the hexafluoroarsenate (AsF₆⁻) anion in various environmental compartments. Research into its effects on organisms, its persistence, and its contribution to environmental arsenic levels is critical for a comprehensive safety assessment.

The potential for this compound to accumulate in living organisms is a key aspect of its environmental risk profile. Studies have been conducted to determine its uptake and effects on various aquatic species, which are often used as indicators of ecotoxicological risk.

Research investigating the short-term effects of hexafluoroarsenate on several standard sentinel aquatic organisms has found its ecotoxic potential to be generally low compared to other arsenic compounds like arsenite and arsenate. researchgate.netnih.gov In a screening study involving the bacterium Vibrio fischeri, the crustacean Daphnia magna, and the fish Danio rerio, no detectable effects were observed even at very high concentrations of hexafluoroarsenate (up to 9.6 mM). researchgate.netnih.gov

The only organisms in the study that demonstrated a clear response were unicellular green algae. nih.gov For Scenedesmus vacuolatus, a 50% effect concentration (EC₅₀) value of 1.12 mM was recorded, which corresponds to 84 mg L⁻¹ of arsenic. researchgate.netnih.gov This indicates that while other aquatic organisms seem resilient, certain primary producers like algae are more sensitive to the compound. speciation.net

Further investigation into the uptake by S. vacuolatus revealed a linear relationship between the concentration of hexafluoroarsenate in the environment and the internal concentration within the algal cells. researchgate.netnih.gov Despite this uptake, arsenic speciation analysis showed no biotransformation products inside the algae. nih.govspeciation.net This suggests that the biological effects must be attributed to the untransformed hexafluoroarsenate anion itself. nih.gov The research concluded that the very low uptake observed in most tested organisms may be a primary factor in preventing toxic effects. researchgate.netnih.gov

These findings contrast with general safety data for this compound, which label it as very toxic to aquatic life with long-lasting effects. thermofisher.com This highlights the importance of chemical speciation in determining toxicity, as the hexafluoroarsenate anion behaves differently in biological systems than other, more traditionally studied, forms of inorganic arsenic. nih.gov

| Aquatic Organism | Type | Observed Effect/Finding | Concentration Tested | Citation |

|---|---|---|---|---|

| Vibrio fischeri | Bacterium | No detectable effects on luminescence. | Up to 9.6 mM | researchgate.netnih.govspeciation.net |

| Daphnia magna | Crustacean | No detectable effects on motility. | Up to 9.6 mM | researchgate.netnih.govspeciation.net |

| Danio rerio | Fish | No detectable effects on egg development. | Up to 9.6 mM | researchgate.netnih.govspeciation.net |

| Scenedesmus vacuolatus | Green Alga | EC₅₀ value of 1.12 mM (84 mg L⁻¹ As) for reproduction inhibition. | - | researchgate.netnih.govspeciation.net |

| Scenedesmus vacuolatus | Green Alga | Linear uptake relationship; No biotransformation detected. | - | nih.govspeciation.net |

The persistence of a chemical compound in the environment is determined by its susceptibility to degradation through biological, chemical, and physical processes. The hexafluoroarsenate anion (AsF₆⁻) is noted for its high stability.

The AsF₆⁻ anion is the conjugate base of the superacid hexafluoroarsenic acid and is considered relatively inert. wikipedia.org It is stable against hydrolysis, a common degradation pathway for many chemical compounds in water. wikipedia.org This chemical stability suggests a high degree of persistence in aquatic environments. Safety data sheets indicate that this compound contains substances that are not degradable in wastewater treatment plants. thermofisher.com This lack of degradation means that conventional water treatment processes are unlikely to break down the anion, allowing it to pass through into receiving waters. thermofisher.comnih.gov

While microorganisms in soil and sediment are known to metabolize other forms of arsenic—for instance, by methylating inorganic arsenic to form volatile arsines or by mineralizing organic forms—there is little evidence to suggest that the hexafluoroarsenate anion undergoes similar microbial degradation. cdc.gov Its unique chemical structure and the strength of the arsenic-fluorine bonds contribute to its recalcitrance. The U.S. Environmental Protection Agency (EPA) has estimated that the anion could be persistent in the environment. regulations.gov

Information on specific environmental degradation pathways for the hexafluoroarsenate anion is scarce in scientific literature. nih.gov Its known resistance to hydrolysis and lack of biodegradability point towards persistence as its primary environmental characteristic, rather than degradation.

When this compound (also known by its pesticide name, hexaflurate) is introduced into terrestrial environments, its fate and transport within the soil are of significant concern for long-term ecosystem health.

Studies conducted on soils in south Texas, where hexaflurate was used for controlling pricklypear, have provided insight into its long-term behavior. cambridge.org Analysis of soil and plant samples performed five to seven years after application revealed the presence of trace quantities of hexaflurate. cambridge.org This finding suggests that the compound is highly persistent in the soil ecosystem. The research indicates two possibilities for this persistence: either the downward movement of the hexafluoroarsenate ion through the soil profile is extremely slow, or plants continuously absorb the ion and then redeposit it onto the soil surface as they decompose. cambridge.org

The natural background concentration of arsenic in virgin soils typically ranges from 0.1 to 40 parts per million (ppm), with an average of around 5-6 ppm. nih.gov The application of arsenic-containing pesticides can significantly increase these levels. nih.govnih.gov The persistence of the hexafluoroarsenate anion means that its use can contribute to the long-term accumulation of arsenic in the upper soil layers.

The mobility and bioavailability of arsenic in soil are complex and depend on various factors. Arsenic species can form insoluble complexes with oxides of iron and aluminum, which can render them relatively immobile. cdc.govnih.gov However, soil conditions such as pH and the presence of other competing ions, like phosphate from fertilizers, can influence arsenic's behavior, potentially increasing its solubility and availability for plant uptake. uni-hohenheim.de The slow degradation and movement of hexafluoroarsenate suggest it can act as a long-term source of arsenic contamination in soil ecosystems.

| Finding | Implication for Soil Ecosystems | Citation |

|---|---|---|

| Trace quantities of hexaflurate detected in soil and plants 5-7 years after application. | Demonstrates high persistence and long-term presence in the terrestrial environment. | cambridge.org |

| Downward movement in soil is very slow, or there is continuous plant uptake and redeposition. | Contributes to the accumulation of arsenic in the surface soil layer over time. | cambridge.org |

| Arsenic can bind to soil components like iron and aluminum oxides. | Immobilizes the arsenic, but it remains in the soil as a potential future source of contamination. | cdc.govnih.gov |

Viii. Advanced Analytical Methodologies for Hexafluoroarsenate

Chromatographic Methods for Hexafluoroarsenate (B1215188) Speciation

Chromatographic techniques are essential for separating hexafluoroarsenate from other arsenic species, which is crucial for understanding its specific contribution to total arsenic content and its environmental behavior.

Anion-exchange chromatography coupled with inductively coupled plasma-mass spectrometry (AEC-ICP-MS) has been established as a definitive method for the specific determination of the hexafluoroarsenate ion in aqueous samples. nih.govcurtin.edu.au This powerful combination allows for both the physical separation of AsF₆⁻ from other anions and its highly sensitive and selective detection. The technique has been successfully applied to industrial process waters, where hexafluoroarsenate was found to be the predominant arsenic species, accounting for 78–100% of the total arsenic present. nih.gov The detection limit for this method has been estimated to be as low as 6 ng L⁻¹ (as arsenic), highlighting its suitability for trace analysis. nih.govacs.org

The process involves introducing a water sample into the AEC system, where different anions are separated based on their affinity for the stationary phase. The eluate from the chromatography column is then introduced directly into the ICP-MS, where the arsenic is atomized, ionized, and detected by the mass spectrometer. This coupling provides a robust and specific analytical tool for AsF₆⁻. curtin.edu.au

Table 1: AEC-ICP-MS Operating Conditions for Hexafluoroarsenate Analysis

The following table outlines typical instrumental parameters used for the separation and detection of hexafluoroarsenate in water samples, based on published research findings. curtin.edu.au

| Parameter | Condition/Value |

|---|---|

| Chromatography System | |

| Column | Anion-exchange column |

| Eluant | Perchlorate (B79767) under alkaline conditions |

| Suppressor | Anion self-regenerating suppressor (ASRS) |

| ICP-MS System | |

| Detection Mode | Dynamic Reaction Cell (DRC) |

| Monitored m/z | As specific mass-to-charge ratio |

| Performance | |

| Detection Limit (as As) | 6 ng L⁻¹ |

A key advantage of the AEC-ICP-MS methodology is its ability to achieve complete separation of hexafluoroarsenate from all other known inorganic arsenic species and methylated arsenic compounds. nih.govacs.org In analytical procedures, AsF₆⁻ is effectively resolved from common arsenic forms such as arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻). curtin.edu.au This specificity is critical because conventional arsenic treatment processes, like iron hydroxide (B78521) co-precipitation, are ineffective at removing hexafluoroarsenate from water, whereas they can remove arsenate and arsenite. nih.govwikipedia.org The chromatographic separation ensures that the quantification of AsF₆⁻ is not skewed by the presence of these other arsenic compounds, allowing for an accurate assessment of its environmental prevalence and fate.

Voltammetric Techniques for Hexafluoroarsenate Detection

Voltammetric methods offer an alternative approach for the detection of ions, relying on the measurement of current as a function of applied potential. For large, lipophilic anions like hexafluoroarsenate, specific voltammetric techniques are particularly promising.

Ion-transfer voltammetry at the interface between two immiscible electrolyte solutions (ITIES) is a technique suitable for detecting ions based on the energy required to transfer them from an aqueous phase to an organic phase. curtin.edu.au This method has been successfully applied to other large, fluorinated lipophilic anions, such as per- and polyfluoroalkyl substances (PFAS), demonstrating its potential for hexafluoroarsenate. nih.govcurtin.edu.au The technique can distinguish between different PFAS compounds based on their unique half-wave transfer potentials. nih.gov

For detection, a potential is applied across the liquid-liquid interface, and the current generated by the transfer of the target anion (e.g., AsF₆⁻) is measured. bohrium.com By combining this with a preconcentration step, as in ion-transfer stripping voltammetry (ITSV), enhanced sensitivity can be achieved. nih.gov In ITSV, the target anion is first accumulated in the organic phase or at the interface through an applied potential or a chemical affinity (e.g., anion exchange). nih.gov The potential is then swept, stripping the accumulated ions back into the aqueous phase, which generates a current peak proportional to the ion's concentration. wikipedia.orgnih.gov This approach has been shown to improve detection limits for biological anions to nanomolar levels, suggesting it could provide a highly sensitive method for hexafluoroarsenate detection. nih.gov

Validation and Reliability of Analytical Protocols for Hexafluoroarsenate

The validation and reliability of analytical protocols are paramount in ensuring the accuracy and consistency of data for hexafluoroarsenate (AsF₆⁻). Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose. This involves a series of assessments to verify that a method is accurate, precise, and reliable for the quantification of hexafluoroarsenate in a given sample matrix. The reliability of these protocols is further established through ongoing quality control, the use of certified reference materials, and participation in inter-laboratory comparison studies.

A comprehensive validation process assesses several key performance characteristics to ensure the analytical method is fit for purpose. These parameters provide a detailed understanding of the method's capabilities and limitations.

Key Performance Parameters for Method Validation

The validation of analytical methods for hexafluoroarsenate involves the evaluation of several critical parameters:

Accuracy: This refers to the closeness of a measured value to the true or accepted reference value. It is often assessed by analyzing samples with known concentrations of hexafluoroarsenate or by spike recovery experiments, where a known amount of hexafluoroarsenate is added to a sample matrix.

Precision: Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed in terms of repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations on different days, with different analysts, or on different equipment).

Specificity (or Selectivity): This is the ability of the method to accurately measure the hexafluoroarsenate anion in the presence of other components that may be expected to be present in the sample matrix, such as other arsenic species or fluoride (B91410) ions.